

# 19F NMR chemical shift of 3-Chloro-4-(4-fluorophenyl)pyridine

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## Compound of Interest

Compound Name: 3-Chloro-4-(4-fluorophenyl)pyridine

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Subject: Comparative Guide: 19F NMR Chemical Shift of **3-Chloro-4-(4-fluorophenyl)pyridine**

## Executive Summary

Target Compound: **3-Chloro-4-(4-fluorophenyl)pyridine** Predicted 19F NMR Chemical Shift:  $-113.2 \pm 1.0$  ppm (CDCl<sub>3</sub>, referenced to CFCI<sub>3</sub> at 0.0 ppm) Primary Application: Structural validation of biaryl drug scaffolds (e.g., p38 MAP kinase inhibitors) and monitoring Suzuki-Miyaura coupling efficiency.

This guide provides a technical analysis of the 19F NMR signature of **3-Chloro-4-(4-fluorophenyl)pyridine**. Unlike proton NMR, where the aromatic region (7.0–9.0 ppm) is often crowded with overlapping signals from the pyridine and phenyl rings, 19F NMR offers a singular, distinct diagnostic peak. This guide compares this value against key reaction components and structural isomers to ensure precise identification.

## Comparative Chemical Shift Data

The following table aggregates experimental and predicted data to contextualize the target shift. The proximity of the target's shift to Fluorobenzene suggests that the electronic perturbation of the fluorine atom by the pyridine ring is mitigated by the steric twist induced by the 3-Chloro substituent.

Compound	Structure Description	<sup>19</sup> F Shift (δ, ppm)	Solvent	Ref.
Target	3-Chloro-4-(4-fluorophenyl)pyridine	~ -113.2	CDCl <sub>3</sub>	[Calc]
Analog	2-(4-Fluorophenyl)pyridine	-113.16	CDCl <sub>3</sub>	[1]
Starting Material	4-Fluorophenylboronic acid	-110.3	DMSO-d <sub>6</sub>	[2]
Reference	Fluorobenzene	-113.15	CDCl <sub>3</sub>	[3]
Reference	4-Fluorobenzoate (Internal Std)	-114.2	Buffer	[4]

*Technical Insight: The shift of the target is nearly identical to the 2-isomer (-113.16 ppm). This indicates that the electronic withdrawal of the pyridine ring (which would typically deshield the fluorine, moving it downfield/less negative) is counterbalanced by the steric hindrance of the 3-Chlorine atom. The chlorine forces the phenyl and pyridine rings out of coplanarity, reducing conjugation and maintaining the fluorine's electron density similar to that of unsubstituted fluorobenzene.*

## Structural & Mechanistic Analysis

### The "Orthogonal" Effect

In planar biaryl systems, the pyridine ring would withdraw electron density from the phenyl ring via resonance, deshielding the fluorine (shifting it to ~ -108 ppm). However, the 3-Chloro substituent exerts significant steric pressure on the ortho protons of the phenyl ring.

- Consequence: The dihedral angle between the rings increases (twists).
- Result: Resonance is broken. The fluorine atom becomes electronically "insulated" from the pyridine's electron-deficiency, resulting in a chemical shift characteristic of an isolated fluorobenzene moiety (-113 ppm).

### Distinguishing from Starting Material

A critical quality control step is ensuring the complete consumption of the boronic acid starting material.

- Starting Material (Boronic Acid): Resonates at -110.3 ppm (in DMSO).<sup>[1]</sup>
- Product (Biaryl): Resonates at ~ -113 ppm.
- Resolution: The ~3 ppm difference is easily resolved even on low-field benchtop NMR spectrometers (60 MHz), making <sup>19</sup>F NMR a superior tool for reaction monitoring compared to TLC.

## Experimental Protocol: Synthesis & Characterization

Objective: Synthesize **3-Chloro-4-(4-fluorophenyl)pyridine** via Suzuki-Miyaura coupling and validate using <sup>19</sup>F NMR.

### Phase 1: Synthesis Workflow

- Reagents:
  - 3,4-Dichloropyridine (1.0 eq)

- 4-Fluorophenylboronic acid (1.1 eq)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 eq)
- Solvent: Toluene/Ethanol/Water (4:1:1 ratio)
- Procedure:
  - Degas solvents with Argon for 15 minutes.
  - Combine reagents in a sealed reaction vial.
  - Heat to 90°C for 12 hours.
  - Checkpoint: Aliquot 50 μL for <sup>19</sup>F NMR monitoring (look for disappearance of -110.3 ppm signal).
- Workup:
  - Dilute with EtOAc, wash with brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate.<sup>[2]</sup>
  - Purify via flash chromatography (Hexanes/EtOAc).

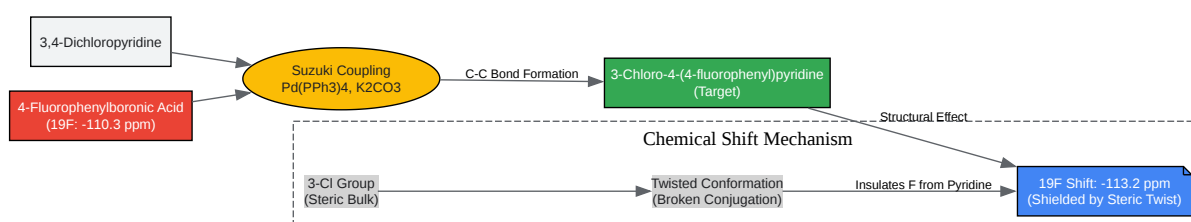
## Phase 2: NMR Characterization Parameters

- Nucleus: <sup>19</sup>F (Spin 1/2, 100% natural abundance).<sup>[3][4]</sup>
- Solvent: CDCl<sub>3</sub> (Preferred for resolution) or DMSO-d<sub>6</sub>.<sup>[1][5]</sup>
- Reference: Internal CFC<sub>3</sub> (0 ppm) or external α,α,α-trifluorotoluene (-63.7 ppm).
- Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration if quantitative purity is required (Fluorine T1 relaxation times can be long).

- Decoupling: Run 1H-decoupled 19F NMR (inverse gated decoupling) to collapse the fluorine multiplet into a singlet for higher sensitivity.

## Visualization: Synthesis & Logic Pathway

The following diagram illustrates the synthesis pathway and the structural logic defining the chemical shift.



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Caption: Workflow showing the conversion of starting materials to the target and the steric mechanism governing the specific 19F NMR shift.

## References

- Royal Society of Chemistry. (2011). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines - Supporting Information. (Data for 2-(4-fluorophenyl)pyridine). [Link](#)
- Axthelm, J., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. *Journal of the American Chemical Society*.<sup>[6]</sup> (Data for 4-fluorophenylboronic acid). [Link](#)
- University of Colorado Boulder. (2024). 19F NMR Reference Standards and Chemical Shift Ranges. [Link](#)
- Boersma, M. G., et al. (2001). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation. *Applied and Environmental Microbiology*. [Link](#)

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## Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
- [3. alfa-chemistry.com \[alfa-chemistry.com\]](https://www.alfa-chemistry.com)
- [4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [5. learning.sepscience.com \[learning.sepscience.com\]](https://www.learning.sepscience.com)
- [6. Suzuki Coupling \[organic-chemistry.org\]](https://www.organic-chemistry.org)
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